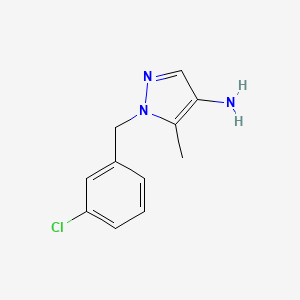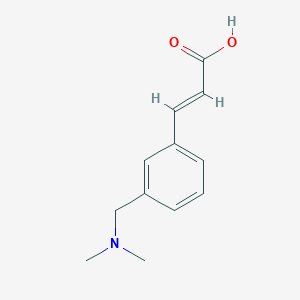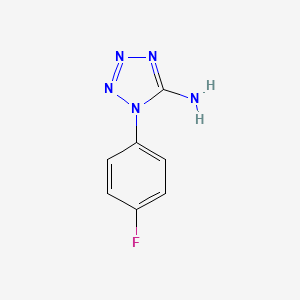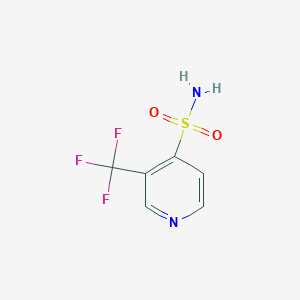
4-(2-Methoxy-5-methylphenyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxy-5-methylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O2 It is a ketone derivative characterized by the presence of a methoxy group and a methyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-methylphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxy-5-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(2-Methoxy-5-methylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-(2-methoxy-5-methylphenyl)butanoic acid.
Reduction: Formation of 4-(2-methoxy-5-methylphenyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
4-(2-Methoxy-5-methylphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, resulting in biological effects such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(4-Methoxy-2-methylphenyl)butan-2-one
- 4-(2-Methoxy-5-nitrophenyl)butan-2-one
- 4-(4-Methoxyphenyl)butan-2-one
Uniqueness
4-(2-Methoxy-5-methylphenyl)butan-2-one is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for targeted research and industrial purposes.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
4-(2-methoxy-5-methylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O2/c1-9-4-7-12(14-3)11(8-9)6-5-10(2)13/h4,7-8H,5-6H2,1-3H3 |
InChI 键 |
UPOUWUXNGIZWSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B13532396.png)

![1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13532408.png)





![O-[(1H-1,2,4-triazol-3-yl)methyl]hydroxylaminedihydrochloride](/img/structure/B13532448.png)


![(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid](/img/structure/B13532470.png)
![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)

